Ethyl 8-hydroxyisoquinoline-3-carboxylate
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Overview
Description
Ethyl 8-hydroxyisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-hydroxyisoquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as acetone or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted isoquinoline derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Ethyl 8-hydroxyisoquinoline-3-carboxylate has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions of isoquinoline derivatives with various biological targets.
Medicine: this compound is being investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 8-hydroxyisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Both compounds share the 8-hydroxyquinoline moiety, but this compound has an additional carboxylate group, which can influence its chemical and biological properties.
Quinoline: Quinoline is a simpler structure compared to this compound.
Isoquinoline: Isoquinoline is the parent compound of this compound.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 8-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-6-8-4-3-5-11(14)9(8)7-13-10/h3-7,14H,2H2,1H3 |
InChI Key |
FOOSFCMLESSVNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CC=C2O |
Origin of Product |
United States |
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